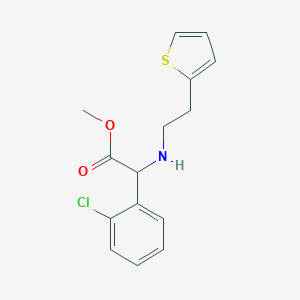
methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-thienyl)ethylaminoacetate is a chemical compound with the molecular formula C15H16ClNO2S. It is known for its unique structure, which includes a thienyl group, a chlorophenyl group, and an amino ester linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-thienyl)ethylaminoacetate typically involves the reaction of 2-chlorophenylacetic acid with thienylethylamine in the presence of a suitable esterification agent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Typically around 60-80°C
Catalyst: Acid catalysts like sulfuric acid or hydrochloric acid
Solvent: Methanol or other suitable organic solvents
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(2-thienyl)ethylaminoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-thienyl)ethylaminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-thienyl)ethylaminoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-thienyl)ethylaminoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-(2-chlorophenyl)-2-[2-(thiophen-2-yl)ethylamino]acetate Hydrochloride
- Methyl (2S)-2-(2-chlorophenyl)-2-[2-(thiophen-2-yl)ethylamino]acetate
Uniqueness
Methyl 2-(2-thienyl)ethylaminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
141109-26-4 |
|---|---|
Fórmula molecular |
C15H16ClNO2S |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3 |
Clave InChI |
PAOGEKGFTGONII-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 |
Sinónimos |
Methyl2-(2-Chlorophenyl)-2-[2-(2-thiophenyl)ethylamino]acetate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













